molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7

Edaglitazone

Cat. No.: B1671095
CAS No.: 213411-83-7
M. Wt: 464.6 g/mol
InChI Key: HAAXAFNSRADSMK-UHFFFAOYSA-N
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Description

Edaglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It is primarily known for its antidiabetic properties, enhancing insulin sensitivity and promoting glucose oxidation. This compound has shown significant potential in improving insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes mellitus .

Scientific Research Applications

Edaglitazone has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Edaglitazone is a potent, selective, and orally active PPARγ agonist . It has a clear PPAR-gamma agonist profile, with predominant PPAR-gamma activity and little PPAR-alpha activity . PPARγ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .

Mode of Action

This compound interacts with its target, PPARγ, to exert its therapeutic effects . As a PPARγ agonist, this compound binds to the PPARγ receptor, activating it . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism, inflammation, and insulin sensitivity .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It improves insulin sensitivity and enhances the rate of glucose oxidation . It also impacts muscle glucose metabolism through mechanisms other than PPAR-gamma activation .

Result of Action

This compound’s activation of PPARγ leads to improved insulin sensitivity and enhanced glucose oxidation . This results in better glycemic control, making this compound a potential therapeutic agent for type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence or absence of insulin can affect this compound’s ability to improve insulin sensitivity and enhance glucose oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edaglitazone can be synthesized through the reduction of a known methylidene thiazolidindione intermediate. The process involves the use of aluminum activated by treatment with mercuric chloride . The synthetic route typically includes the following steps:

  • Preparation of the methylidene thiazolidindione intermediate.
  • Reduction of the intermediate using activated aluminum.
  • Purification and isolation of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Large-scale preparation of the methylidene thiazolidindione intermediate.
  • Efficient reduction using activated aluminum.
  • Advanced purification techniques to isolate this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Edaglitazone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Comparison with Similar Compounds

Edaglitazone is compared with other PPARγ agonists, such as rosiglitazone and pioglitazone. While all these compounds share a common mechanism of action, this compound is unique due to its higher selectivity and potency for PPARγ. Similar compounds include:

This compound’s unique structural features and higher selectivity make it a promising candidate for further research and development in the field of metabolic disorders.

Properties

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870240
Record name Edaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213411-83-7, 892128-35-7, 892128-36-8
Record name Edaglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDAGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EDAGLITAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EDAGLITAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 1500-ml 4-necked flask was equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet. To a solution of 11.71 g of 2,4-thiazolidinedione (0.100 mol) in 600 ml of tetrahydrofurane 100 ml of lithium diisopropylamide 2.0 M in THF/heptane/ethylbenzene (0.200 mol) were added dropwise within 30 min at a temperature between −2° and 0° C. The light brown suspension was stirred at −2° C. for 10 min and then a solution of 17.14 g of 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole in 250 ml of tetrahydrofuran was added dropwise at −20° C. within 1 h 15 min. After stirring for 30 min, 160 ml of deionized water were added to the yellow suspension within 12 min at −20°-−4° C. The resulting yellow emulsion was stirred for 70 min at 2° C., transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water. The largest part of organic solvents was removed (45° C., 250 mbar) and the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether. The resulting yellow thick suspension was stirred in an ice bath for 1 h, then 22 ml of hydrochloric acid 25% (170 mmol) were added dropwise and the resulting beige suspension was stirred for 15 min in an ice bath and filtered with suction. The filter cake was washed three times with 10 ml, a total of 30 ml of cold (2° C.) deionized water, three times with 10 ml, a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h), affording 15.97 g (85.9%) of 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione as off-white crystals with a m.p. of 195.5-197° C.
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
17.14 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole with 2,4-thiazolidinedione (commercially available) to give 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione,
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
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Synthesis routes and methods IV

Procedure details

Name
Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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